Scaffold Achirality: A Fundamental Advantage Over 1,4-Benzodiazepine-Based CCK2 Antagonists
The 1,3,4-benzotriazepine core, of which 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is the parent, is an achiral scaffold. This contrasts directly with the well-established class of 1,4-benzodiazepine-based CCK2 antagonists (e.g., L-365,260, YF476, YM022), which possess a chiral center at the C3 position of the diazepine ring and thus exist as racemic mixtures or require costly asymmetric synthesis for enantiopure material [1]. The achiral nature of the 1,3,4-benzotriazepine scaffold eliminates the requirement for stereoselective synthesis or chiral resolution, providing a fundamental advantage in the efficient generation of structurally diverse compound libraries for lead optimization [2].
| Evidence Dimension | Chirality |
|---|---|
| Target Compound Data | Achiral (no stereocenters in the core 1,3,4-benzotriazepine scaffold) |
| Comparator Or Baseline | 1,4-Benzodiazepine-based CCK2 antagonists (e.g., L-365,260): Chiral, with a stereocenter at the C3 position of the diazepine ring |
| Quantified Difference | Qualitative difference: achiral core vs. chiral core |
| Conditions | Structural analysis of the core scaffolds |
Why This Matters
For procurement, this means the scaffold avoids synthetic complexity and cost associated with chirality, enabling more efficient parallel synthesis and library generation.
- [1] McDonald, I. M., et al. (2006). Novel, achiral 1,3,4-benzotriazepine analogues of 1,4-benzodiazepine-based CCK2 antagonists that display high selectivity over CCK1 receptors. Journal of Medicinal Chemistry, 49(7), 2253–2261. View Source
- [2] McDonald, I. M., et al. (2007). Optimization of 1,3,4-benzotriazepine-based CCK2 antagonists to obtain potent, orally active inhibitors of gastrin-mediated gastric acid secretion. Journal of Medicinal Chemistry, 50(13), 3101–3112. View Source
